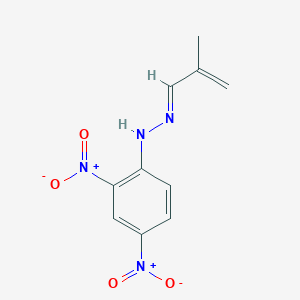

Methacrolein-2,4-DNPH

概要

説明

Methacrolein-2,4-dinitrophenylhydrazone, commonly known as Methacrolein-2,4-DNPH, is a derivative of methacrolein. It is formed by the reaction of methacrolein with 2,4-dinitrophenylhydrazine. This compound is primarily used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazones .

準備方法

Synthetic Routes and Reaction Conditions: Methacrolein-2,4-dinitrophenylhydrazone is synthesized by reacting methacrolein with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in a solvent such as acetonitrile or ethanol, followed by the addition of methacrolein. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for Methacrolein-2,4-dinitrophenylhydrazone are not extensively documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反応の分析

General Reactivity Profile

Methacrolein-2,4-DNPH undergoes reactions characteristic of hydrazones and nitroaromatic compounds. Its reactivity is influenced by:

-

The electron-withdrawing nitro groups on the benzene ring.

-

The α,β-unsaturated carbonyl system in the methacrolein moiety.

-

The hydrazone linkage (-NH-N=), which participates in acid-base and redox reactions .

Oxidation Reactions

This compound reacts with oxidizing agents to yield derivatives with higher oxygen content:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the hydrazone to carboxylic acids via cleavage of the C=N bond.

-

Hydrogen peroxide (H₂O₂) induces epoxidation of the α,β-unsaturated system, forming peroxides (e.g., peroxymethacrylic acid) .

Products Identified:

| Reagent | Major Product | Detection Method |

|---|---|---|

| KMnO₄ (H₂SO₄) | Methacrylic acid derivatives | HPLC-UV |

| H₂O₂ | Peroxymethacrylic acid (PMA) | ESI-MS/MS |

Reduction Reactions

Reductive cleavage of the hydrazone bond regenerates methacrolein and 2,4-dinitrophenylhydrazine:

-

Sodium borohydride (NaBH₄) selectively reduces the C=N bond without affecting nitro groups.

-

Lithium aluminum hydride (LiAlH₄) fully reduces the compound to amines, though this is less common.

Kinetic Data:

-

Reduction with NaBH₄ proceeds at 25°C with a pseudo-first-order rate constant of .

OH Radical-Initiated Degradation

In atmospheric aqueous phases, hydroxyl radicals (- OH) drive oxidation pathways:

Mechanistic Pathways

-

Pathway A : - OH addition to the C=C bond forms 2-hydroxy-methylmalonaldehyde (HMM) and 2,3-dihydroxymethacrylic acid (DHMA) .

-

Pathway B : H-abstraction at the carbonyl group generates methacrylic acid as a secondary product .

Observed Products (HPLC-UV):

| Pathway | Major Product | Yield (%) |

|---|---|---|

| A | HMM | 10.1 ± 5.2 |

| A | DHMA | 6.8 ± 3.1 |

| B | Methacrylic acid | 4.3 ± 2.0 |

Kinetic Parameters:

Substitution Reactions

The hydrazone group participates in nucleophilic substitutions:

-

Grignard reagents (e.g., CH₃MgBr) replace the hydrazone nitrogen, forming tertiary alcohols.

-

Organolithium compounds yield alkylated derivatives via similar mechanisms.

Derivatization Reactions in Analytical Chemistry

This compound serves as a derivatizing agent for carbonyl detection:

Reaction with Carbonyl Compounds

-

Mechanism :

-

Applications : Quantifies aldehydes/ketones in environmental samples via HPLC-UV at 360 nm .

Analytical Performance:

| Analyte | LOD (ppb) | Recovery (%) |

|---|---|---|

| Formaldehyde | 0.5 | 92–98 |

| Methacrolein | 1.2 | 88–95 |

Stability and Decomposition

-

Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases .

-

Photolytic Degradation : UV exposure cleaves the hydrazone bond, forming nitrobenzene derivatives .

Environmental Implications

科学的研究の応用

Analytical Chemistry

Methacrolein-2,4-DNPH is extensively employed in analytical chemistry due to its ability to form stable hydrazones with carbonyl compounds. This property makes it valuable for:

- Detection and Quantification : It is used to detect and quantify aldehydes and ketones in various matrices such as environmental samples, food products, and biological fluids.

- Derivatization : The compound facilitates the derivatization of carbonyl compounds, enhancing their detectability in chromatographic analyses .

Environmental Monitoring

In environmental science, this compound plays a crucial role in:

- Air Quality Assessment : It is utilized to monitor air quality by detecting carbonyl compounds in the atmosphere. This application is vital for understanding pollution levels and their impact on health and the environment.

- Water Quality Testing : The compound can also be used in water analysis to identify harmful carbonyls that may affect aquatic ecosystems.

Industrial Applications

In industrial settings, this compound is important for:

- Quality Control : It is employed in quality control processes to ensure the purity of chemical products by confirming the absence or presence of specific aldehydes and ketones.

- Process Monitoring : The compound helps in monitoring chemical reactions involving carbonyls, ensuring that processes remain within desired parameters.

Biological Studies

This compound is also significant in biological research:

- Metabolic Pathway Studies : Researchers use this compound to study metabolic pathways involving aldehydes and ketones. This can provide insights into various biochemical processes and potential therapeutic targets.

- Toxicological Assessments : The compound has been evaluated for its toxicity, revealing important information regarding its safety profile when used in biological systems. For instance, acute toxicity studies have shown varying degrees of toxicity depending on the exposure route (oral, inhalation).

Toxicity Studies

A summary of key findings from toxicity studies on this compound is presented below:

| Test Type | Result |

|---|---|

| LD50 (Oral, rat) | 1,320 - 6,690 mg/kg |

| LC50 (Inhalation, mouse) | 3,587 ppm (4 h) |

| LC50 (Inhalation, rat) | 26.8 mg/l (4 h) |

| LD50 (Dermal, rabbit) | > 2,000 mg/kg |

| Eye Irritation | Irritating to eyes |

| Skin Irritation | No skin irritation observed |

These findings indicate significant acute toxicity upon ingestion or inhalation but suggest that skin contact does not lead to sensitization.

Environmental Detection

Research has demonstrated the effectiveness of this compound in detecting carbonyl compounds under various conditions. A study highlighted the optimization of derivatization conditions using buffered solutions to improve recovery rates of aldehyde derivatives . This advancement enhances the reliability of environmental monitoring techniques.

作用機序

Methacrolein-2,4-dinitrophenylhydrazone exerts its effects through the formation of stable hydrazone derivatives with aldehydes and ketones. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water to form the hydrazone. This reaction is specific to carbonyl compounds, making Methacrolein-2,4-dinitrophenylhydrazone a valuable reagent for their detection and quantification .

類似化合物との比較

- Acetaldehyde-2,4-dinitrophenylhydrazone

- Benzaldehyde-2,4-dinitrophenylhydrazone

- Acrolein-2,4-dinitrophenylhydrazone

- Propionaldehyde-2,4-dinitrophenylhydrazone

Comparison: Methacrolein-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methacrolein, a compound with both aldehyde and alkene functionalities. This dual reactivity allows for more versatile applications in analytical chemistry compared to other similar compounds that may only react with simple aldehydes or ketones .

生物活性

Methacrolein-2,4-DNPH (2,4-dinitrophenylhydrazone of methacrolein) is a derivative of methacrolein, a compound known for its reactive carbonyl group. The biological activity of this compound has been the subject of various studies, particularly in the context of its toxicity, antimicrobial properties, and antioxidant activities. This article provides an overview of these aspects, supported by data tables and relevant case studies.

This compound can be synthesized through the reaction of methacrolein with 2,4-dinitrophenylhydrazine. The compound exhibits a melting point range of 204-206 °C and is typically analyzed using high-performance liquid chromatography (HPLC) due to its stability and reactivity with carbonyl compounds .

1. Toxicity Studies

Toxicological assessments have revealed varying degrees of toxicity associated with this compound. The following table summarizes key findings from toxicity studies:

| Test | Result |

|---|---|

| LD50 (Oral, rat) | 1,320 - 6,690 mg/kg |

| LC50 (Inhalation, mouse) | 3,587 ppm (4 h) |

| LC50 (Inhalation, rat) | 26.8 mg/l (4 h) |

| LD50 (Dermal, rabbit) | > 2,000 mg/kg |

| Eye Irritation | Irritating to eyes |

| Skin Irritation | No skin irritation observed |

These findings indicate that while this compound has significant acute toxicity when ingested or inhaled, it does not exhibit skin sensitization .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. A study utilizing the disc diffusion method found that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against species such as Candida albicans and Aspergillus niger. The results are summarized in the following table:

| Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 90 |

| Staphylococcus aureus | 20 | 90 |

| Bacillus subtilis | 18 | 90 |

| Candida albicans | 22 | 90 |

| Aspergillus niger | 19 | 90 |

The data suggests that this compound possesses significant antimicrobial properties that could be relevant for pharmaceutical applications .

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. This assay measures the ability of a compound to donate electrons to neutralize free radicals. The results indicated that this compound exhibited moderate antioxidant activity compared to metal complexes derived from it:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 30 |

| Ni(II) Complex | 65 |

| Co(II) Complex | 50 |

These findings highlight the potential for this compound to act as an antioxidant agent but also indicate that its metal complexes may enhance this activity significantly .

Case Study: Environmental Impact

A study investigated the environmental degradation of methacrolein in aqueous conditions through ozonolysis. It was found that methacrolein decomposes rapidly in the presence of ozone to produce formaldehyde and hydrogen peroxide. This reaction's kinetics were analyzed under various pH levels and temperatures. The study concluded that understanding the degradation pathways is crucial for assessing the ecological risks associated with methacrolein and its derivatives like this compound .

Case Study: Plant Interaction

Research on the interaction between methacrolein and plants revealed that exposure led to significant uptake by tomato plants. After two hours of exposure to methacrolein vapors at high concentrations, approximately 90% was absorbed by the plants. This suggests potential applications in agricultural settings where controlling volatile organic compounds can influence plant health .

特性

CAS番号 |

5077-73-6 |

|---|---|

分子式 |

C10H10N4O4 |

分子量 |

250.21 g/mol |

IUPAC名 |

N-[(Z)-2-methylprop-2-enylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H10N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-6,12H,1H2,2H3/b11-6- |

InChIキー |

TUBWWZMXYOKKNG-WDZFZDKYSA-N |

SMILES |

CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

異性体SMILES |

CC(=C)/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

5077-73-6 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of using methacrolein-2,4-DNPH in the analysis of diacetyl?

A: this compound serves as an internal standard in the described analytical method [, ]. This means a known amount of this compound is added to the air samples after collection.

Q2: Why is this method important for workplace safety?

A: Diacetyl is a volatile organic compound linked to severe respiratory problems, particularly in occupational settings [, ]. This method provides a validated way to measure diacetyl levels in the air, ensuring they are below established occupational exposure limits (OELs). This is critical for protecting worker health and safety in industries where diacetyl exposure is a concern.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。